Nicotinamide-N-15N
Overview
Description
Nicotinamide-N-15N is the isotope labelled analog of Nicotinamide1. It is a water-soluble vitamin B incorporated within nicotinamide cofactors such as NADH and NADPH1. It is used for research purposes2.
Molecular Structure Analysis
The molecular formula of Nicotinamide-N-15N is C6H6N2O2. Its molecular weight is 123.12 g/mol2. The SMILES string representation of its structure is [15NH2]C(=O)c1cccnc14.
Chemical Reactions Analysis
Nicotinamide-N-15N, being an isotope labelled analog of Nicotinamide, likely participates in similar chemical reactions. For instance, 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution has been used as a tool to study the structural aspects and pathways of chemical transformations5.
Physical And Chemical Properties Analysis
Nicotinamide-N-15N is a solid with a melting point of 130-132 °C (lit.)1. It has a flash point of 150 °C1.
Scientific Research Applications
Efficient Synthesis and NMR Hyperpolarization
An improved methodology for the synthesis of Nicotinamide-1-15N with high isotopic purity has been developed. This compound can be NMR hyperpolarized using parahydrogen gas, significantly enhancing detection sensitivity. This breakthrough allows for potential in vivo studies to probe metabolic processes, offering a scalable synthesis method that could be applied to a wide range of 15N-enriched N-heterocycles for future molecular imaging studies (Shchepin et al., 2016).
Metabolic Regulation
Nicotinamide N-methyltransferase (Nnmt) plays a crucial role in metabolic regulation by methylating Nicotinamide to produce N1-methylnicotinamide (MNAM). This enzymatic action influences glucose and cholesterol metabolism, indicating a pathway for vitamin B3 that impacts metabolic disease therapy (Hong et al., 2015).
Oral Administration and Health Impacts
Oral administration of Nicotinamide Mononucleotide (NNM), a precursor to NAD+, has been found safe and effective in increasing blood NAD+ levels in humans, demonstrating potential benefits against aging and associated diseases. This study underscores the safety and practicality of boosting NAD+ levels through oral supplementation (Okabe et al., 2022).
Therapeutic Potential in Metabolic Disorders
A small molecule inhibitor of NNMT shows promising results in reducing obesity and type-2 diabetes symptoms in animal models. This highlights the therapeutic potential of targeting NNMT to address metabolic diseases, offering insights into drug development strategies (Kannt et al., 2018).
Nicotinamide in Disease Treatment and Prevention
Nicotinamide's role extends to disease treatment and prevention, where its modulation of cellular pathways and immune responses offers potential for treating a wide range of diseases. This encompasses its use in dermatology, metabolic disease therapy, and as a neuroprotective agent, illustrating its broad therapeutic applications (Maiese et al., 2009).
Future Directions
There is ongoing research into the role of Nicotinamide and its derivatives in various biological processes and diseases689. As an isotope labelled analog of Nicotinamide, Nicotinamide-N-15N could potentially be used in these research areas.
Please note that this information is based on the available resources and may not cover all aspects of Nicotinamide-N-15N. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
pyridine-3-(15N)carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584391 | |
Record name | Pyridine-3-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide-N-15N | |
CAS RN |
113950-01-9 | |
Record name | Pyridine-3-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 113950-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.